(Z)-4-((3-(4-(4-chlorophenyl)thiazol-2-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene)amino)benzenesulfonamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its discovery or synthesis.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and products.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Antitumor Evaluation
One line of research focuses on the synthesis of compounds substituted with benzenesulfonamide and their evaluation for antitumor activities. For instance, a study described the synthesis of a series of compounds substituted with benzenesulfonamide, sulfonylurea(-thiourea) pharmacophores, and derived thiazole ring systems, showing promising broad-spectrum antitumor activity against various tumor cell lines (Rostom, 2006).
Photosensitizers for Photodynamic Therapy
Another significant application includes the development of photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base, showing high singlet oxygen quantum yield and potential for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Agents
Research also extends to the antimicrobial domain, where sulfonamide derivatives have been evaluated for their potential. A study synthesized new derivatives of benzenesulfonamide nucleus hybridized with substituted pyrazole and thiazole rings, demonstrating promising dual antibacterial and antifungal potency, indicating potential for further development as antimicrobials (Abbas, Abd El-Karim, & Abdelwahed, 2017).
Enzyme Inhibition and Potential Anticancer Agents
Furthermore, compounds incorporating benzenesulfonamide have been explored for their enzyme inhibitory and potential anticancer activities. A study on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide types showed significant cytotoxicity and selectivity, highlighting their potential as novel anticancer agents (Gul et al., 2016).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.
I hope this general guidance is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, please don’t hesitate to ask!
properties
IUPAC Name |
4-[[3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-ylidene]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O4S2/c1-14-23-20(16(12-31)11-28-14)10-21(25-30-22(13-35-25)15-2-4-17(26)5-3-15)24(34-23)29-18-6-8-19(9-7-18)36(27,32)33/h2-11,13,31H,12H2,1H3,(H2,27,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQSKOZVEVYOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC=C(C=C3)S(=O)(=O)N)C(=C2)C4=NC(=CS4)C5=CC=C(C=C5)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((3-(4-(4-chlorophenyl)thiazol-2-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene)amino)benzenesulfonamide |
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